
N,N'-Methylenedipentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Methylenedipentanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is specifically a diamide, meaning it has two amide groups connected by a methylene bridge (-CH2-). Amides are known for their high boiling points and solubility in water due to hydrogen bonding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Methylenedipentanamide can be synthesized through the reaction of pentanoyl chloride with methylenediamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N,N’-Methylenedipentanamide involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Methylenedipentanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bonds can be hydrolyzed to yield pentanoic acid and methylenediamine.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to the corresponding amine.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and methylenediamine.
Reduction: Corresponding amine derivatives.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Methylenedipentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of N,N’-Methylenedipentanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s amide groups can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethanamide: Similar in structure but with different physical properties and reactivity.
Butanamide: Another simple amide with different chain length and properties.
N,N-Dimethylformamide: A commonly used solvent with distinct chemical behavior.
Uniqueness
N,N’-Methylenedipentanamide is unique due to its diamide structure, which imparts specific chemical and physical properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
87740-47-4 |
|---|---|
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
N-[(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-7-10(14)12-9-13-11(15)8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
WZJUTKXTGKFTBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NCNC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


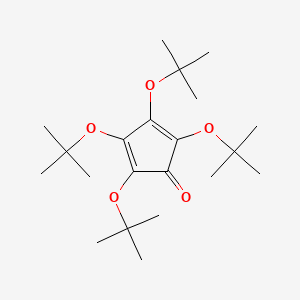
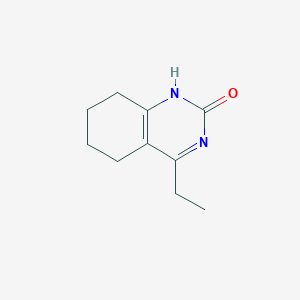

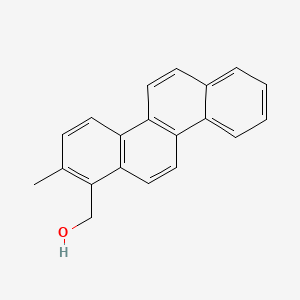
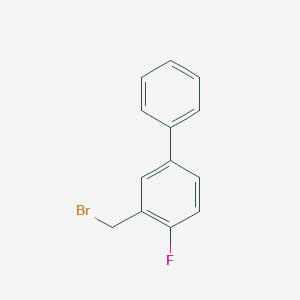
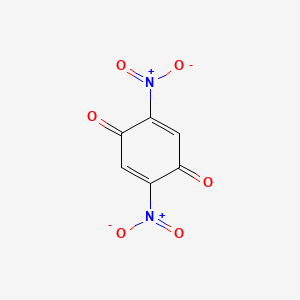
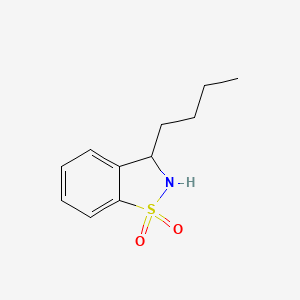
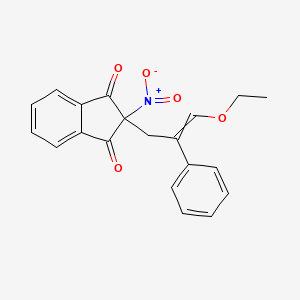
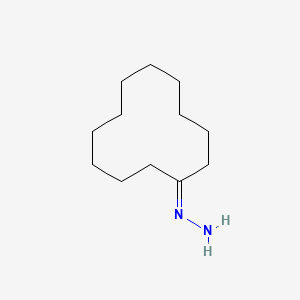
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
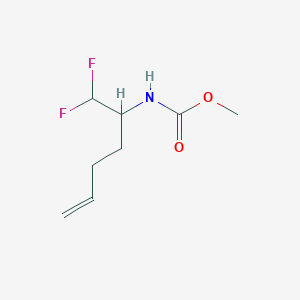
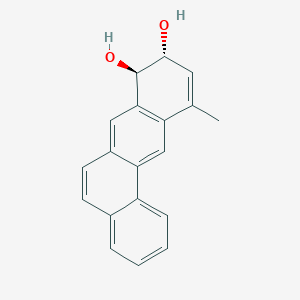
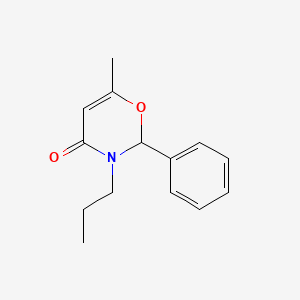
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)
